![molecular formula C7H3F3N2 B1357796 4-(Trifluoromethyl)picolinonitrile CAS No. 936841-69-9](/img/structure/B1357796.png)
4-(Trifluoromethyl)picolinonitrile
Overview
Description
4-(Trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C7H3F3N2 . It has a molecular weight of 172.11 g/mol .
Molecular Structure Analysis
The InChI code for 4-(Trifluoromethyl)picolinonitrile is1S/C7H3F3N2/c8-7(9,10)5-1-2-12-6(3-5)4-11/h1-3H
. The compound has a topological polar surface area of 36.7 Ų and a complexity of 202 . Physical And Chemical Properties Analysis
4-(Trifluoromethyl)picolinonitrile is a pale-yellow to yellow-brown to brown liquid . It has a molecular weight of 172.11 g/mol . The compound has a topological polar surface area of 36.7 Ų .Scientific Research Applications
High Voltage Lithium Ion Battery
4-(Trifluoromethyl)-benzonitrile (4-TB) is used as an electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathode in high voltage lithium ion batteries. It enhances the cyclic stability and capacity retention of the cathode, forming a low-impedance protective film that prevents oxidation decomposition of the electrolyte and suppresses manganese dissolution (Huang et al., 2014).
Synthesis of Substituted Picolinonitriles
A novel synthetic approach to 3-hydroxy-4-substituted picolinonitriles is achieved through gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N–O bond cleavage of isoxazolopyridines (Fukuhara et al., 2018).
Organic Light-Emitting Diodes (OLEDs)
Deep-blue phosphorescence from perfluoro carbonyl-substituted iridium complexes with picolinonitrile is used in OLEDs. These complexes, with significant spin-orbit coupling, show high photoluminescence quantum yields and are effective in achieving deep blue emissions in OLEDs with high efficiency (Lee et al., 2013).
Alkali Metallated Picoline Complexes
Alkali metallated picoline complexes are synthesized for introducing a picolyl scaffold in molecular construction. These complexes exhibit diverse ligand-metal bonding possibilities and are characterized by solution NMR spectroscopy (Kennedy et al., 2014).
Phosphorescent Organic Light-Emitting Diodes (PHOLEDs)
9,10-Dihydroacridine derivatives, linked with picolinonitrile, are used as host materials in red PHOLEDs. These materials show good performance in devices with high external quantum efficiency due to enhanced accepting strength and strong intermolecular charge-transfer characteristics (Liu et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-(trifluoromethyl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-7(9,10)5-1-2-12-6(3-5)4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUSUSDRUJDLFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604966 | |
Record name | 4-(Trifluoromethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00604966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)picolinonitrile | |
CAS RN |
936841-69-9 | |
Record name | 4-(Trifluoromethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00604966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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